molecular formula C16H19N3O3 B4368637 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4368637
M. Wt: 301.34 g/mol
InChI Key: UUVBLBTTWMPOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the activation of BCR signaling pathway. By blocking BTK activity, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid prevents the activation and proliferation of cancer cells and immune cells, leading to decreased tumor growth and inflammation.
Biochemical and Physiological Effects
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth and survival of cancer cells, reduce the infiltration of immune cells into tumor microenvironment, and decrease the production of pro-inflammatory cytokines. 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have a favorable safety profile in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages as a research tool for studying BCR signaling and its role in cancer and autoimmune diseases. It is highly selective for BTK and has minimal off-target effects, making it a valuable tool for dissecting the complex signaling pathways involved in these diseases. However, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid also has limitations as a research tool, including its high cost and limited availability.

Future Directions

There are several potential future directions for 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid research, including:
1. Combination therapy: 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid could be combined with other targeted therapies or immunotherapies to enhance its anti-tumor and anti-inflammatory effects.
2. Biomarker development: Biomarkers could be developed to predict response to 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid treatment and identify patients who are most likely to benefit from this therapy.
3. Mechanism of resistance: Studies could be conducted to identify mechanisms of resistance to 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid and develop strategies to overcome this resistance.
4. Clinical trials: Further clinical trials could be conducted to evaluate the safety and efficacy of 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid in different types of cancer and autoimmune diseases.
Conclusion
In conclusion, 3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and potent anti-tumor and anti-inflammatory effects make it a valuable research tool and potential therapeutic agent. Further research is needed to fully understand its mechanism of action, develop biomarkers, and evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. It has been shown to have potent inhibitory effects on B-cell receptor (BCR) signaling, which plays a critical role in the development and progression of many types of cancer and autoimmune diseases.

properties

IUPAC Name

3-[(2-tert-butylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)11-7-5-6-8-12(11)17-14(20)13-10(15(21)22)9-19(4)18-13/h5-9H,1-4H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVBLBTTWMPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=NN(C=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-{[(2-tert-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.